玫瑰红内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

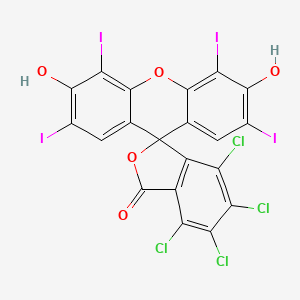

玫瑰红内酯是一种用途广泛的有机化合物,属于黄素类。它是玫瑰红的衍生物,玫瑰红因其在生物学和医学应用中的染色用途而广为人知。玫瑰红内酯的特点是其复杂的结构,包括多个卤素原子和羟基。由于其独特的光化学性质和产生活性氧的能力,该化合物被应用于各个科学研究领域。

科学研究应用

玫瑰红内酯在科学研究中具有广泛的应用范围:

化学: 它被用作可见光介导反应中的光氧化还原催化剂,促进有机分子的键形成和官能化.

生物学: 该化合物被用作染色剂,在微生物学研究中区分活细胞和死细胞.

医学: 玫瑰红内酯正在被研究用于光动力疗法 (PDT) 的抗癌治疗。

工业: 它被用于生产各种工业应用的染料和颜料.

作用机制

玫瑰红内酯的作用机制与其在光激活后产生单线态氧和其他活性氧的能力有关。这些活性物质可以诱导细胞的氧化应激,导致细胞死亡。 在光动力疗法中,该化合物靶向癌细胞,并在光照射下产生活性氧,从而导致细胞损伤和凋亡 .

生化分析

Biochemical Properties

Rose Bengal lactone plays a significant role in biochemical reactions, primarily due to its ability to generate singlet oxygen upon light activation. This property makes it a valuable photosensitizer in photodynamic therapy. Rose Bengal lactone interacts with various biomolecules, including proteins and enzymes. For instance, it has been shown to interact with hyaluronic acid, forming a conjugate that exhibits prolonged antibacterial action . Additionally, Rose Bengal lactone can interact with cellular components, leading to the generation of reactive oxygen species that can induce oxidative stress in cells.

Cellular Effects

Rose Bengal lactone exerts several effects on different cell types and cellular processes. It has been observed to induce cytotoxic effects in various cell cultures, including smooth-muscle cells, endothelial cells, and corneal epithelial cells . The compound causes cellular morphological changes such as detachment, loss of motility, and cell death. Furthermore, Rose Bengal lactone influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. For example, it has been shown to affect the photosynthetic apparatus in certain algae, suggesting its role in cellular acclimation to high-light conditions .

Molecular Mechanism

The molecular mechanism of Rose Bengal lactone involves its activation by light, leading to the production of singlet oxygen and other reactive oxygen species. These reactive species can interact with cellular components, causing oxidative damage and cell death. Rose Bengal lactone can also act as a photocatalyst, participating in redox reactions and generating hydroxide ions and radicals . This dual role as an oxidant and reductant allows it to modulate various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rose Bengal lactone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Rose Bengal lactone conjugated with hyaluronic acid exhibits prolonged antibacterial activity, maintaining its efficacy for at least 80 days . This stability is essential for its application in photodynamic therapy and other medical treatments.

Dosage Effects in Animal Models

The effects of Rose Bengal lactone vary with different dosages in animal models. In ischemic stroke models, a bolus of Rose Bengal lactone is injected into the bloodstream, followed by laser light application to induce thrombosis . The dosage-dependent effects include the formation of thrombi and subsequent tissue damage. At higher doses, Rose Bengal lactone can exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Rose Bengal lactone is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The compound can act as a photoredox catalyst, participating in single electron transfer pathways and generating reactive oxygen species . These metabolic interactions can influence cellular metabolism and contribute to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, Rose Bengal lactone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, Rose Bengal lactone can be conjugated with hyaluronic acid, enhancing its stability and prolonging its antibacterial activity .

Subcellular Localization

Rose Bengal lactone’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in therapeutic applications .

准备方法

合成路线和反应条件

玫瑰红内酯的合成通常涉及荧光素衍生物的碘化和氯化。反应条件通常包括在受控温度和 pH 值下使用碘和氯试剂。该过程可能还涉及使用催化剂来促进卤化反应。

工业生产方法

玫瑰红内酯的工业生产涉及使用先进的化学反应器进行大规模卤化反应。该工艺经过优化,以确保最终产品的产率高和纯度高。 采用高效液相色谱 (HPLC) 等技术从反应混合物中纯化和分离玫瑰红内酯 .

化学反应分析

反应类型

玫瑰红内酯经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的氧化衍生物。

还原: 还原反应可以将其转化为具有改变的光化学性质的还原形式。

取代: 化合物中的卤素原子可以被其他官能团取代。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应通常在受控温度和 pH 条件下进行,以确保特异性和产率。

主要产物

相似化合物的比较

类似化合物

荧光素: 玫瑰红内酯的母体化合物,用作荧光染料。

曙红 Y: 另一种具有类似染色性质的黄素染料。

罗丹明 B: 一种用于各种染色和荧光应用的黄素染料。

独特性

玫瑰红内酯的独特性在于其高卤素含量,这增强了其光化学性质和产生活性氧的能力。 这使其在光动力疗法和光氧化还原催化剂等应用中特别有效 .

属性

CAS 编号 |

4159-77-7 |

|---|---|

分子式 |

C20H4Cl4I4O5 |

分子量 |

973.7 g/mol |

IUPAC 名称 |

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |

InChI 键 |

VDNLFJGJEQUWRB-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |

规范 SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

| 4159-77-7 | |

Pictograms |

Irritant |

相关CAS编号 |

632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |

同义词 |

Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |

产品来源 |

United States |

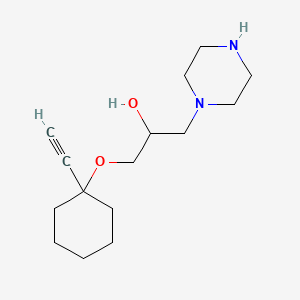

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rose Bengal Lactone's mechanism of action often involves its role as a photosensitizer. Upon light activation, it can generate reactive oxygen species (ROS) like singlet oxygen. [] While its exact interactions can vary depending on the application, one study demonstrated its ability to inhibit kinesin, a motor protein. This inhibition occurs through binding to a specific pocket on the kinesin molecule, disrupting its interaction with microtubules and impacting intracellular transport processes. []

A: While the provided abstracts don't delve into the specific spectroscopic data, Rose Bengal Lactone (C20H2O5) has a molecular weight of 332.31 g/mol. It is a lactone form of the better-known Rose Bengal sodium salt. Structural differences, particularly the presence of the lactone ring, influence its solubility and potential applications. [, ]

A: One study highlighted the use of Rose Bengal Lactone as a photosensitizer in the photooxygenation of an enone compound. This reaction, driven by light and possibly singlet oxygen, leads to the formation of peroxy hemiketals, which are valuable intermediates in organic synthesis. [] This example illustrates its potential as a catalyst in photochemical reactions, although details regarding its selectivity and broader catalytic applications are not provided in the abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)

![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)